molecular formula C18H17ClN2OS B2409620 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851803-42-4

1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2409620
CAS No.: 851803-42-4
M. Wt: 344.86
InChI Key: OITLLJXICNXWFA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole (CAS: 862826-85-5) is a synthetic small molecule featuring a 4,5-dihydro-1H-imidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is of significant interest in pharmacological and biochemical research, particularly for the development of novel therapeutic agents. The 4,5-dihydroimidazole (imidazoline) structure is a key pharmacophore present in a wide array of bioactive molecules, including potent inhibitors of protein kinases like P38 MAP Kinase, which play a critical role in cellular signaling pathways related to inflammation and cancer . Furthermore, imidazole and dihydroimidazole derivatives are extensively investigated for their analgesic and anti-inflammatory properties, often acting through mechanisms such as cyclooxygenase-2 (COX-2) inhibition . The molecular structure of this specific compound, which includes a 4-chlorobenzoyl group and a (3-methylphenyl)methylsulfanyl side chain, is designed to modulate its interaction with biological targets, influencing potency and selectivity. Researchers utilize this reagent primarily in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. Its applications span the exploration of new anti-inflammatory drugs, analgesic agents, and oncological therapeutics . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

(4-chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2OS/c1-13-3-2-4-14(11-13)12-23-18-20-9-10-21(18)17(22)15-5-7-16(19)8-6-15/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITLLJXICNXWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-methylbenzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then reacted with an imidazole derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Industrial methods focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

Antimicrobial Activity : Imidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may exhibit significant activity against various bacterial and fungal strains. This is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties : The compound has shown promise in anticancer research, particularly due to its structural similarity to known anticancer agents. Studies suggest that modifications in imidazole derivatives can enhance their efficacy against cancer cells by targeting specific molecular pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects : Imidazole derivatives are also recognized for their anti-inflammatory properties. The presence of the sulfanyl group may contribute to this activity by modulating inflammatory responses at the cellular level .

Medicinal Chemistry

The synthesis of 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole serves as a valuable building block in medicinal chemistry. It can be utilized to create more complex pharmaceutical agents through various chemical transformations, including oxidation and substitution reactions. This versatility is crucial for developing new drugs with enhanced therapeutic profiles .

Industrial Applications

In industrial settings, this compound can be employed as a catalyst in chemical reactions or as an intermediate in the synthesis of novel materials. Its unique chemical properties allow it to participate in reactions that yield useful products in pharmaceuticals and agrochemicals .

Case Studies

Several studies have documented the applications of imidazole derivatives similar to 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole:

  • Synthesis and Antimicrobial Activity : A study synthesized various imidazole derivatives and evaluated their antimicrobial efficacy against common pathogens. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential for use as antimicrobial agents .
  • Anticancer Research : Another research project focused on modifying imidazole structures to enhance anticancer activity. The study found that specific substitutions led to increased cytotoxicity against cancer cell lines, indicating the potential for developing effective cancer therapies .
  • Anti-inflammatory Studies : Research on the anti-inflammatory effects of imidazole compounds demonstrated that these derivatives could effectively reduce inflammation markers in vitro and in vivo, supporting their use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H24ClN3O2SC_{18}H_{24}ClN_3O_2S. The structural features include:

  • A chlorobenzoyl group.
  • A sulfanyl group attached to a methyl-substituted phenyl ring.
  • An imidazole ring system.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic and antitumor properties. The following sections detail specific findings related to its biological activity.

Cytotoxicity and Antitumor Activity

In Vitro Studies:

  • Cell Lines Tested: The compound was evaluated against various human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112).
  • IC50 Values: The compound demonstrated significant cytotoxicity with IC50 values ranging from 2.38 to 3.77 µM, indicating potent antitumor activity compared to the reference drug cisplatin (IC50 values of 0.24–1.22 µM) .

Table 1: Cytotoxic Activity of 1-(4-chlorobenzoyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cell LineIC50 (µM)Reference Drug IC50 (µM)
SISO2.38 - 3.770.24 - 1.22
RT-1123.06 - 4.000.24 - 1.22

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells:

  • Apoptosis Induction: Treatment with the compound resulted in a significant increase in early and late apoptotic cells, suggesting that it triggers programmed cell death pathways .

Figure: Apoptosis Induction by the Compound

  • Early apoptotic cells increased from 10.2% to 17.2% with rising concentrations of the compound.

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural characteristics:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups at strategic positions on the phenyl rings enhances biological activity.
  • Substituent Variations: Variations in the substituents on the imidazole ring significantly affect potency, highlighting the importance of SAR in developing more effective analogs .

Case Studies

Several studies have investigated similar compounds within the imidazole class, revealing trends that support the findings for our target compound:

  • Related Compounds: Similar imidazole derivatives have shown promising results in preclinical studies for various cancers, emphasizing the potential for further development of this class of compounds as therapeutic agents .

Q & A

Q. Key considerations :

  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Reaction monitoring using TLC and NMR spectroscopy .

Which spectroscopic and crystallographic methods are used to characterize the compound’s structure?

Q. Basic

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 385.08) .
  • X-ray crystallography : Determine 3D structure using SHELX software for refinement (e.g., C–S bond length: ~1.81 Å; dihedral angles between aromatic rings) .

Advanced : For ambiguous structural features (e.g., tautomerism), use variable-temperature NMR or synchrotron XRD to resolve dynamic effects .

How can density functional theory (DFT) predict vibrational spectra and electronic properties?

Q. Advanced

  • Methodology :
    • Optimize geometry using B3LYP/6-31G* to compute bond lengths, angles, and electron density maps .
    • Calculate IR/Raman spectra: Compare with experimental data to assign vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹, S–C vibrations at ~650 cm⁻¹) .
    • Frontier molecular orbitals (HOMO-LUMO): Predict reactivity (e.g., HOMO localized on imidazole ring, LUMO on chlorobenzoyl group) .

Q. Example DFT parameters :

PropertyB3LYP/6-31G* ValueExperimental Value
C=O Stretch (cm⁻¹)16951702
HOMO-LUMO Gap (eV)4.1-

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values using assays like MTT (cytotoxicity) or microdilution (antimicrobial) to account for concentration-dependent effects .
  • Structural analogs : Compare with derivatives (e.g., 4-methyl or 4-bromo analogs) to isolate substituent effects (see table below) .
  • Target validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to enzymes like cytochrome P450 or bacterial topoisomerases .

Q. Comparative Biological Activity Table :

Compound (Substituent)Antimicrobial (MIC, µg/mL)Anticancer (IC₅₀, µM)
4-Chloro (target)12.58.3
4-Methyl 25.015.7
4-Bromo 6.25.9

How to optimize reaction conditions for scalability without compromising yield?

Q. Advanced

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction rate .
  • Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with polymer-supported catalysts for easier recovery .
  • Flow chemistry : Implement continuous-flow systems for exothermic steps (e.g., acylation) to enhance heat dissipation .

Q. Case study :

  • Batch synthesis: 65% yield (72 hr, DMF).
  • Flow synthesis: 78% yield (6 hr, residence time 30 min) .

What mechanistic insights explain the compound’s reactivity in substitution reactions?

Q. Advanced

  • Nucleophilic aromatic substitution (SNAr) : The electron-withdrawing 4-chlorobenzoyl group activates the imidazole ring for attack at the 2-position .
  • Thiol-disulfide exchange : The sulfanyl group participates in redox reactions, forming disulfide bridges under oxidative conditions (e.g., H₂O₂) .
  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants (e.g., k = 0.45 M⁻¹s⁻¹ for thiol oxidation) .

How to address discrepancies in crystallographic data refinement?

Q. Advanced

  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands to model twin domains .
  • Disorder modeling : Use PART instructions in SHELX to resolve overlapping atoms (e.g., methyl groups) .
  • High-resolution data : Collect synchrotron data (λ = 0.7 Å) to improve R₁ values (<5%) .

Q. Example refinement metrics :

ParameterValue
R₁ (all data)0.042
Flack parameter0.02
CCDC deposition number2256788

What computational tools predict metabolic stability for pharmacological applications?

Q. Advanced

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood: 78%) .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability to serum albumin .
  • Metabolite identification : Combine LC-MS/MS with in silico fragmentation tools (e.g., CFM-ID) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.